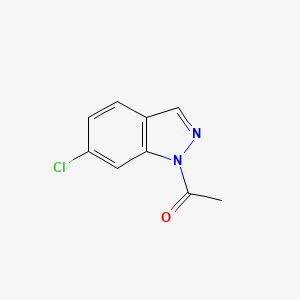

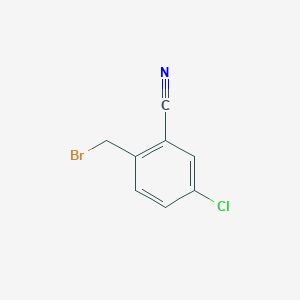

2-(Bromomethyl)-5-chlorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile involves several steps. It reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Molecular Structure Analysis

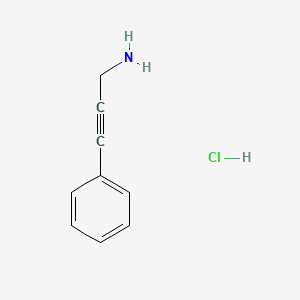

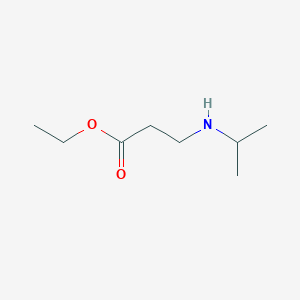

The molecular structure of this compound is represented by the linear formula: BrCH2C6H4CN . The molecular weight is 196.04 g/mol .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Scientific Research Applications

Applications in Organic Synthesis

Synthesis of Azo Dyes and Pharmaceuticals : 2-(Bromomethyl)-5-chlorobenzonitrile is used in the manufacturing of azo dyes and pharmaceuticals, serving as an intermediate in chemical reactions. This application is derived from its structural properties and reactivity (Trivedi et al., 2015).

Formation of Benzothiophen Derivatives : It has been utilized to prepare dialkylaminomethyl-methoxybenzo[b]thiophens, leading to the creation of 2-alkylthio- and 2-alkoxy-(methyl) oxazoles, which are important in medicinal chemistry (Patil & Luzzio, 2016).

In Synthesis of Anti-Cancer Drugs : It serves as a key intermediate for synthesizing certain anti-cancer drugs, indicating its significance in the development of therapeutics (Cao Sheng-li, 2004).

Applications in Materials Science

- Hyperbranched Polyether Synthesis : It undergoes self-condensation processes, which are crucial for the development of hyperbranched polymers with significant industrial and material science applications (Uhrich et al., 1992).

Applications in Chemical Engineering

- Ammoxidation Processes : It is involved in ammoxidation reactions, particularly in the transformation of 2-chlorotoluene to 2-chlorobenzonitrile, highlighting its role in catalysis and chemical process engineering (Dwivedi et al., 2017).

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis and may interact with a variety of biological targets .

Mode of Action

Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in the molecule can be polarized by approaching nucleophiles, making it electrophilic and susceptible to attack .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

Similar brominated compounds have been noted for their poor solubility in water and poor absorption from the intestines .

Result of Action

Brominated compounds can cause various changes at the molecular level, such as the formation of cyclic halonium ion intermediates .

Action Environment

The action, efficacy, and stability of 2-(Bromomethyl)-5-chlorobenzonitrile can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect the reactivity of brominated compounds .

properties

IUPAC Name |

2-(bromomethyl)-5-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBMZAPDOKDQJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506243 |

Source

|

| Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50712-69-1 |

Source

|

| Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)